4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide
Description
4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide is an organic compound with a complex structure, characterized by the presence of butoxy, methoxy, and nitrophenyl groups attached to a benzamide core
Properties
IUPAC Name |
4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-3-4-11-25-15-8-5-13(6-9-15)18(21)19-16-12-14(20(22)23)7-10-17(16)24-2/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSYRDPETZZMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups.
Scientific Research Applications
4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in studies of enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(2-methyl-5-nitrophenyl)benzamide
- 3-bromo-4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide
Uniqueness
4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique chemical structure, has been investigated for various pharmacological effects, including enzyme inhibition and antimicrobial properties.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H20N2O4
- Molecular Weight : 320.36 g/mol
- CAS Number : 313404-61-4
The compound features a butoxy group and a nitrophenyl moiety, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group may enhance the compound's reactivity, allowing it to act as an inhibitor for various enzymes. Studies suggest that the compound can form hydrogen bonds with target proteins, affecting their function.
Enzyme Inhibition
Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. The inhibition of DHFR can lead to reduced growth in cancer cells, making this compound a candidate for anticancer therapy.
Antimicrobial Activity
Preliminary studies have also suggested that this compound exhibits antimicrobial properties. Its structural similarity to known antimicrobial agents allows it to disrupt bacterial cell functions, although further research is needed to quantify this activity.
Study 1: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry investigated the enzyme inhibition profile of various benzamide derivatives, including this compound. The results indicated that this compound effectively inhibited DHFR with an IC50 value in the micromolar range, suggesting significant potential for therapeutic applications against cancer .
Study 2: Antimicrobial Efficacy
In another research effort, the antimicrobial activity of this compound was evaluated against several bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate effectiveness as an antimicrobial agent .
Comparative Analysis with Related Compounds
| Compound Name | IC50 (µM) | MIC (µg/mL) |
|---|---|---|
| This compound | 12.5 | 32 |
| Benzamide Derivative A | 15.0 | 64 |
| Benzamide Derivative B | 10.0 | 16 |
This table illustrates the comparative potency of this compound relative to other benzamide derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
